D-Isovaline
Overview
Description
D-Isovaline belongs to the class of organic compounds known as L-alpha-amino acids . It is a derivative of valine .
Synthesis Analysis
D-Isovaline can be synthesized from DL-[α-15N]-α-aminoisovaleramide by enzymatic resolution with Mycobacterium neoaurum . The 15N-isotope is introduced during the Strecker synthesis of its precursor, aminoisovaleronitrile .Molecular Structure Analysis
The D-Isovaline molecule contains a total of 18 bonds. There are 7 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis
D-Isovaline has been studied in the context of asymmetric photochemistry. The study revealed that CPL-helicity dependent enantiomeric excesses of up to 2% were generated in isotropic racemic films of isovaline .Physical And Chemical Properties Analysis
D-Isovaline has a molecular formula of C5H11NO2 and a molecular weight of 117.15 g/mol . It is freely soluble in water .Scientific Research Applications
Cosmochemical Implications : D-Isovaline, an enantiomer of isovaline, has been studied for its implications in cosmochemistry. It has been found in meteorites, such as the Murchison meteorite, suggesting extraterrestrial origins. The radioracemization of D-Isovaline under ionizing radiation from a gamma-ray source indicates its stability and potential significance in understanding the primordial enantiomeric composition of amino acids in meteorites (Bonner et al., 1979).
Analgesic Properties : D-Isovaline exhibits analgesic properties. It is structurally similar to the inhibitory neurotransmitters glycine and gamma-aminobutyric acid (GABA). Research has shown that D-Isovaline produces antinociception in mice, suggesting its potential use as a novel pain reliever without the side effects typical of opioids (MacLeod et al., 2010).
Pharmacological Research : Studies on D-Isovaline have investigated its interactions with GABAB receptors. It was found that D-Isovaline does not activate GABAB receptor-coupled potassium currents in certain cell models, indicating a unique mechanism of action compared to other GABAB receptor agonists (Pitman et al., 2015).
Potential in Epilepsy Treatment : D-Isovaline has shown promise in treating epilepsy. It attenuates epileptiform activity and seizure behavior in animal models, suggesting its potential as an anti-seizure medication. Its unique mechanism of action involves selectively increasing the activity of interneurons, offering a novel approach to epilepsy management (Yu et al., 2014).
Chemical Synthesis and Enantiomeric Analysis : Research has focused on the stereochemical synthesis of D-Isovaline and its use in peptide synthesis, highlighting its significance in organic chemistry and drug development (Nebel & Mutter, 1988). Additionally, the development of antibodies for measuring the enantiomeric ratio of isovaline in extraterrestrial samples indicates its importance in astrobiology and the study of extraterrestrial life (Vandenabeele‐Trambouze et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-2-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHPUFAZSONQIV-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016649 | |
Record name | D-Isovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Isovaline | |
CAS RN |
3059-97-0 | |
Record name | Isovaline, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003059970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Isovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOVALINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF7U5GXQ28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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